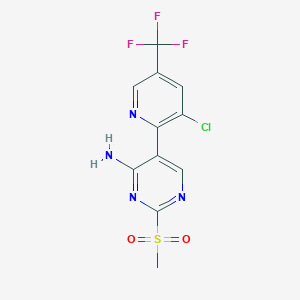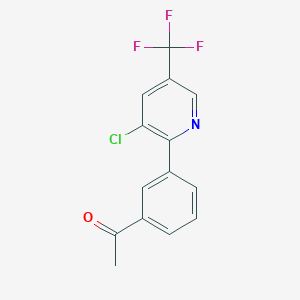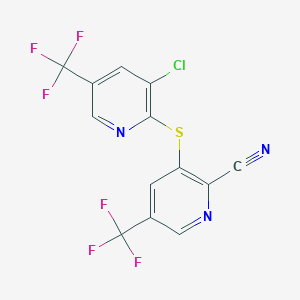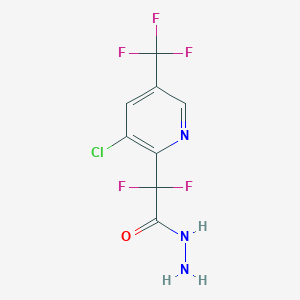
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Overview
Description
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions, respectively . The compound also contains a difluoroacetohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would likely result in regions of partial negative charge, while the carbon and hydrogen atoms would have regions of partial positive charge .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the difluoroacetohydrazide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups and the overall molecular shape would affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Synthesis and Intermediates in Chemical Production
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide, as a chemical compound, plays a significant role in the synthesis of various chemical products. It is a key intermediate in the production of pesticides, demonstrating the compound's relevance in agricultural chemistry. The synthesis processes of related pyridine derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, have been extensively studied, highlighting the importance of these compounds in the synthesis of agrochemicals. These processes are valuable for the development of new pesticides and contribute to advancements in agricultural productivity and pest control (Lu Xin-xin, 2006; Li Zheng-xiong, 2004).
Role in Pharmaceutical and Biochemical Research
This compound's derivatives have been explored for their potential in pharmaceutical and biochemical applications. For instance, novel series of pyridine derivatives bearing biologically active moieties have been synthesized, using similar compounds as key intermediates. These derivatives have shown promising results in anticancer activity, highlighting the compound's potential in medicinal chemistry and drug development. The synthesis of these derivatives involves intricate chemical reactions, showcasing the compound's versatility and its role in creating new therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).
Antimicrobial and Antioxidant Properties
Research has also delved into the synthesis of compounds with antimicrobial and antioxidant properties, using related pyridine derivatives. These studies contribute to the understanding of how such compounds can be utilized to combat microbial infections and oxidative stress, further extending their application beyond traditional chemical synthesis into the realms of healthcare and disease prevention. The development of compounds with these properties could lead to new treatments for infectious diseases and conditions associated with oxidative stress (H. Bonacorso et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5N3O/c9-4-1-3(8(12,13)14)2-16-5(4)7(10,11)6(18)17-15/h1-2H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWDSKONRIXMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)NN)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



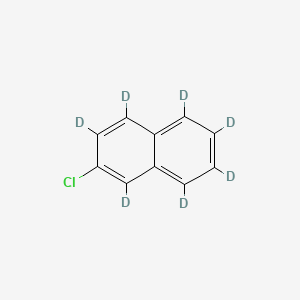
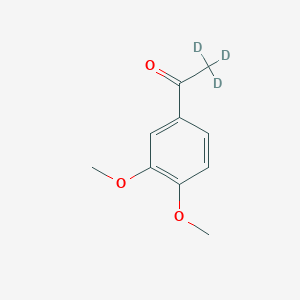
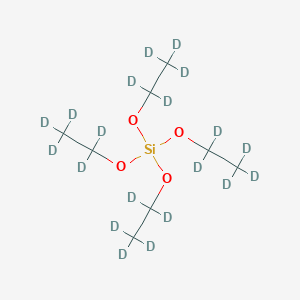
![[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436272.png)
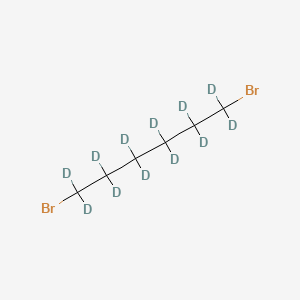
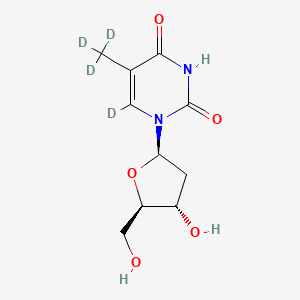
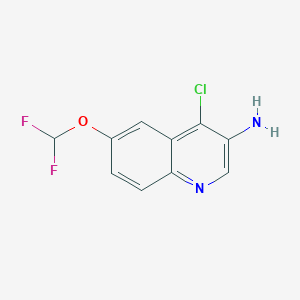
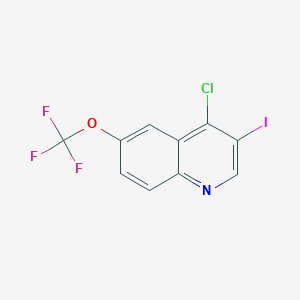
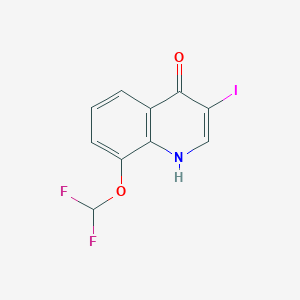
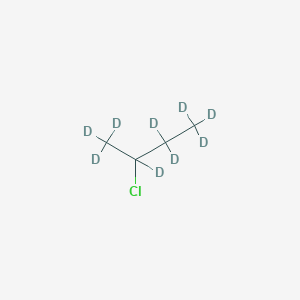
![7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B1436282.png)
